

Technical Support Center: Famotidine Disulfide Stability & pH Impact

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Compound of Interest

Compound Name: *Famotidine disulfide*

CAS No.: 129083-44-9

Cat. No.: B601809

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Topic: Impact of pH on the Stability and Formation of **Famotidine Disulfide** (Impurity E)

Audience: Pharmaceutical Scientists, Analytical Chemists, and Formulation Engineers.

Executive Technical Summary

Famotidine Disulfide (Impurity E; CAS 129083-44-9) is a dimer formed through the oxidative coupling of two (2-guanidinothiazol-4-yl)methanethiol fragments. Unlike hydrolytic impurities (Impurity C and D), which result from the degradation of the amide/sulfamide side chain, the disulfide impurity signifies a breakdown of the thioether linkage followed by oxidation.

Key Stability Insight: The formation of **Famotidine Disulfide** is pH-dependent and oxidatively driven.

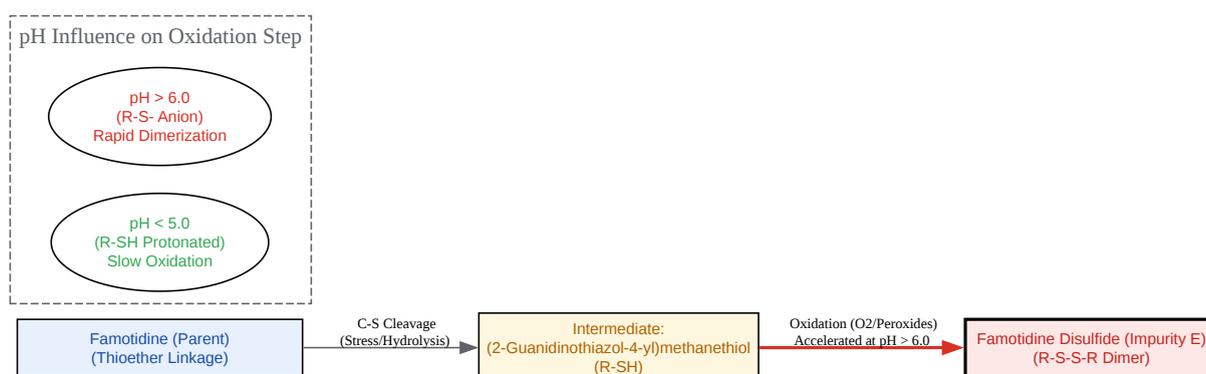
- Acidic pH (< 5.0): Stability is compromised by hydrolytic degradation (forming Impurity C/D), but disulfide formation is kinetically suppressed due to the protonation of thiol intermediates.
- Near-Neutral pH (6.0 – 6.5): The rate of Disulfide formation increases significantly. At this pH, the concentration of the reactive thiolate anion increases, facilitating oxidative dimerization.
- Optimal Window: A pH range of 5.3 – 5.8 provides the best compromise, minimizing both acid-catalyzed hydrolysis and pH-promoted oxidative dimerization.

Mechanism of Action: The pH-Oxidation Nexus

To troubleshoot high disulfide levels, one must understand the formation pathway. It is not a simple oxidation of the parent molecule but a two-step degradation process involving C-S bond cleavage and oxidative dimerization.

Pathway Diagram (DOT Visualization)

The following diagram illustrates the degradation pathway leading to Impurity E.



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Figure 1: Degradation pathway showing the critical role of pH in the oxidative dimerization step.

Troubleshooting Guide: High Disulfide Levels

This section addresses specific scenarios encountered during stability studies (HPLC analysis).

Scenario A: Increasing Impurity E in Liquid Formulations (pH 6.0+)

Symptom: During accelerated stability (40°C/75% RH), the Relative Retention Time (RRT) peak corresponding to Impurity E increases beyond 0.5%. Root Cause:

- pH Drift: The formulation pH is likely

6.2. At this pH, the thiol intermediate exists partially as a thiolate anion (

), which is a potent nucleophile and highly susceptible to oxidation.

- Dissolved Oxygen: Lack of nitrogen sparging allows dissolved oxygen to drive the reaction.

Corrective Protocol:

- Adjust pH: Lower the formulation pH to 5.5 ± 0.2 . This keeps the thiol protonated (), significantly slowing down the oxidation kinetics.
- Oxygen Exclusion: Implement continuous nitrogen sparging during manufacturing and filling.
- Antioxidant Screen: Add Monothioglycerol (0.1% - 1.0% w/v). It acts as a sacrificial thiol, preventing the dimerization of the famotidine fragment.

Scenario B: Disulfide Peak Appearance in Acidic Media (pH < 4.5)

Symptom: Unexpected detection of Impurity E in acidic forced degradation samples. Root

Cause: While rare, this indicates Excipient Incompatibility. Many polymeric excipients (e.g., Povidone, PEG) contain trace peroxides. Even at low pH, high peroxide levels can force the oxidation of the thioether or thiol intermediates.

Corrective Protocol:

- Excipient Audit: Test excipients for peroxide value (PV). Limit PV to < 50 ppm.
- Chelation: Add EDTA (0.05%). Trace metal ions (,) catalyze oxidative coupling even in acidic conditions; EDTA sequesters these catalysts.

Stability Data Summary

The following table synthesizes stability trends for **Famotidine Disulfide** based on pH conditions.

Parameter	Acidic Condition (pH 1.2 - 4.5)	Target Condition (pH 5.3 - 5.8)	Basic/Neutral Condition (pH > 6.2)
Dominant Degradation	Hydrolysis (Amide/Acid formation)	Minimal	Oxidative Dimerization (Disulfide)
Disulfide Formation Rate	Low	Lowest (Optimal)	High
Mechanism	Specific acid catalysis (Side chain)	Stable	Thiolate anion oxidation
Risk Factor	High for Impurity C & D	Low	High for Impurity E

Analytical FAQ

Q1: Where does **Famotidine Disulfide** elute in RP-HPLC? A: **Famotidine Disulfide** is significantly more hydrophobic than the parent drug due to the loss of the polar sulfamoyl-propionamide side chain and the formation of the lipophilic disulfide bridge.

- Column: C18 (L1).
- Elution Order: Famotidine (~6-8 min)

Impurity C/D

Impurity E (Disulfide) (Late eluter, often RRT ~1.5 - 2.0 depending on gradient).

- Note: Ensure your gradient extends long enough to elute this dimer; otherwise, it may carry over to the next injection.

Q2: Can I use UV detection for the disulfide? A: Yes. The thiazole ring remains intact. Detection at 265 nm (the

of Famotidine) is suitable. However, the molar extinction coefficient may differ slightly due to the conjugated system of the dimer; use a reference standard (CAS 129083-44-9) for accurate quantitation.

Q3: Is the disulfide formation reversible? A: Chemically, yes (using reducing agents like DTT or TCEP), but in a pharmaceutical formulation context, no. Once formed, it does not revert to Famotidine; it is a permanent degradation product that must be controlled at the source.

References

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